molecular formula C5HCl3OS B15068620 2-Thiophenecarbonyl chloride, 4,5-dichloro-

2-Thiophenecarbonyl chloride, 4,5-dichloro-

Cat. No.: B15068620
M. Wt: 215.5 g/mol
InChI Key: SXMQLCWQBKSQSK-UHFFFAOYSA-N
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Description

2-Thiophenecarbonyl chloride, 4,5-dichloro- is an organic compound with the molecular formula C5HCl3OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the thiophene ring and a carbonyl chloride group at the 2 position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbonyl chloride, 4,5-dichloro- typically involves the chlorination of 2-thiophenecarbonyl chloride. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-Thiophenecarbonyl chloride, 4,5-dichloro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the chlorination reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbonyl chloride, 4,5-dichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding thiophene derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives are formed.

    Reduction Products: Thiophene derivatives with reduced functional groups.

    Oxidation Products: Sulfoxides and sulfones.

Scientific Research Applications

2-Thiophenecarbonyl chloride, 4,5-dichloro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Thiophenecarbonyl chloride, 4,5-dichloro- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarbonyl chloride: The parent compound without the chlorine substituents.

    2-Thiophenecarbonyl chloride, 3,4-dichloro-: A similar compound with chlorine atoms at the 3 and 4 positions.

    Thiophene-2-carboxylic acid: The carboxylic acid precursor used in the synthesis

Uniqueness

2-Thiophenecarbonyl chloride, 4,5-dichloro- is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds .

Properties

IUPAC Name

4,5-dichlorothiophene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3OS/c6-2-1-3(4(7)9)10-5(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMQLCWQBKSQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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